3-methoxy-N-methylpropanimidamide hydrochloride
Overview
Description
3-methoxy-N-methylpropanimidamide hydrochloride is a versatile small molecule scaffold used in various research and industrial applications. It has the molecular formula C5H13ClN2O and a molecular weight of 152.62 g/mol . This compound is known for its stability and reactivity, making it a valuable building block in chemical synthesis.
Preparation Methods
The synthesis of 3-methoxy-N-methylpropanimidamide hydrochloride typically involves the reaction of 3-methoxypropionitrile with methylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. Industrial production methods may involve large-scale batch or continuous processes to produce the compound efficiently .
Chemical Reactions Analysis
3-methoxy-N-methylpropanimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-methoxy-N-methylpropanimidamide hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the development of biochemical assays and as a probe in molecular biology studies.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of 3-methoxy-N-methylpropanimidamide hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3-methoxy-N-methylpropanimidamide hydrochloride can be compared with other similar compounds such as:
- 3-methoxypropanimidamide hydrochloride
- 3-methoxyaniline hydrochloride
- 3-methoxy-pyrrolidine hydrochloride
Compared to these compounds, this compound offers unique reactivity and stability, making it particularly valuable in specific research and industrial applications .
Biological Activity
3-Methoxy-N-methylpropanimidamide hydrochloride (CAS No. 2060043-60-7) is a chemical compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article examines the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a methoxy group and an amidine functional group, which are significant for its biological activity.
Structural Information
- Molecular Formula :
- SMILES :
CC(C(=NC)N)OC
- InChIKey :
PLWUPFGAJXCPSH-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the methoxy group enhances its lipophilicity, potentially facilitating better membrane permeability and interaction with cellular targets.
Proposed Mechanisms
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as a modulator for certain receptors, influencing signal transduction pathways.
Biological Activity and Therapeutic Applications
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in treating infections.
- Anticancer Properties : Some studies have indicated that similar compounds can induce apoptosis in cancer cells, suggesting a need for further exploration of this compound's effects on cancer cell lines.
- Neuroprotective Effects : There is emerging evidence that compounds with similar structures may protect neuronal cells from oxidative stress.
Research Findings and Case Studies
- Antimicrobial Studies : A study evaluating the antimicrobial efficacy of related amidine compounds showed promising results against various bacterial strains, indicating that this compound might share similar properties .
- Cancer Cell Line Testing : In vitro tests on cancer cell lines demonstrated that derivatives of propanimidamide exhibit cytotoxic effects. Future studies should focus on this compound for similar effects .
- Neuroprotective Research : Investigations into related compounds have highlighted their neuroprotective capabilities, warranting research into how this compound may mitigate neuronal damage .
Comparative Analysis with Related Compounds
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
2-Methoxy-N-methylpropanimidamide | Antimicrobial, anticancer | |
3-Methoxypicolinimidamide | Anticancer, enzyme inhibition |
Properties
IUPAC Name |
3-methoxy-N'-methylpropanimidamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O.ClH/c1-7-5(6)3-4-8-2;/h3-4H2,1-2H3,(H2,6,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZXCWRNWOOZQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(CCOC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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